[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
CAS No.: 1568029-94-6
Cat. No.: VC3020974
Molecular Formula: C7H13F2NO
Molecular Weight: 165.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1568029-94-6 |
|---|---|
| Molecular Formula | C7H13F2NO |
| Molecular Weight | 165.18 g/mol |
| IUPAC Name | [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol |
| Standard InChI | InChI=1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2/t6-/m1/s1 |
| Standard InChI Key | GQZMHXIIQNHRCZ-ZCFIWIBFSA-N |
| Isomeric SMILES | C1C[C@@H](N(C1)CC(F)F)CO |
| SMILES | C1CC(N(C1)CC(F)F)CO |
| Canonical SMILES | C1CC(N(C1)CC(F)F)CO |
Introduction
Chemical Identity and Structure
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol features a five-membered pyrrolidine ring with two key substituents: a hydroxymethyl group at the 2-position with (R) stereochemistry and a difluoroethyl group attached to the nitrogen atom of the ring. This structural arrangement confers unique chemical and biological properties to the molecule, distinguishing it from related pyrrolidine derivatives.
The compound's identity can be represented through various chemical identifiers as shown in Table 1:
| Identifier | Value |
|---|---|
| CAS Number | 1568029-94-6 |
| Molecular Formula | C7H13F2NO |
| Molecular Weight | 165.18 g/mol |
| IUPAC Name | [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol |
| SMILES Code | OC[C@@H]1N(CC(F)F)CCC1 |
| Standard InChI | InChI=1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2/t6-/m1/s1 |
The (2R) configuration indicates that the hydroxymethyl group is attached to the pyrrolidine ring in a specific spatial arrangement, which can significantly influence the compound's biological activity and chemical reactivity.
Physical and Chemical Properties
The physical and chemical properties of [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol determine its behavior in various chemical and biological environments. Available data on its properties are summarized in Table 2:
| Property | Value | Nature of Data |
|---|---|---|
| Boiling Point | 199.9±35.0 °C | Predicted |
| Density | 1.122±0.06 g/cm³ | Predicted |
| Acid Constant (pKa) | 14.77±0.10 | Predicted |
| Physical State | Not specified (likely liquid or solid) | Inferred |
| Appearance | Not specified | Not available |
These properties are critical for understanding how the compound might behave in various applications, including its solubility, stability, and reactivity .
Stereochemistry and Structural Significance
Stereochemical Configuration
The (2R) configuration in the compound name denotes the absolute stereochemistry at the 2-position of the pyrrolidine ring. This stereogenic center bears the hydroxymethyl group in a specific spatial orientation according to the Cahn-Ingold-Prelog priority rules. Stereochemistry is particularly important for this compound as it can influence:
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Binding affinity to biological targets
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Chemical reactivity patterns
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Physical properties including crystallization behavior and optical rotation
The precise stereochemistry may be crucial for any biological activity the compound exhibits, as biological systems often interact with different stereoisomers in distinct ways.
Related Compounds and Structural Analogs
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol belongs to a family of related compounds that share structural similarities but differ in key aspects:
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[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol (CAS: 1248925-52-1) - The racemic form without the specific (2R) stereochemistry
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[(2R)-1-methylpyrrolidin-2-yl]methanol (CAS: 99494-01-6) - Contains a methyl group instead of the difluoroethyl group
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[(2R)-pyrrolidin-2-yl]methanol (CAS: 68832-13-3) - Lacks substitution on the nitrogen atom
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(3S)-1-(2,2-Difluoroethyl)pyrrolidin-3-ol (CAS: 1568026-19-6) - Has the hydroxyl group at position 3 rather than as a hydroxymethyl at position 2
Understanding the structural relationships between these compounds can provide insights into structure-activity relationships and guide the development of more effective derivatives .
Future Research Directions
Research on [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol is in relatively early stages, with several promising directions for future investigation:
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Development of improved synthetic routes with higher stereoselectivity
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Structure-activity relationship studies to assess biological activities
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Exploration of its potential as a building block for novel therapeutic agents
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Investigation of its physical and conformational properties using advanced spectroscopic techniques
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Computational studies to predict interactions with biological targets
These research directions could significantly expand our understanding of this compound and potentially reveal valuable applications in pharmaceutical development or synthetic chemistry.
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